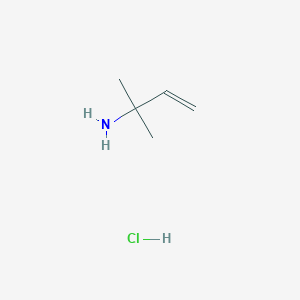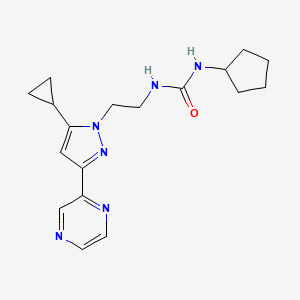
1-cyclopentyl-3-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “1-cyclopentyl-3-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea” is a derivative of Aryldiazepine . It is used as an inhibitor of the Respiratory Syncytial Virus (RSV) . The compound is also included in pharmaceutical compositions for treating RSV infections .
Synthesis Analysis
The synthesis of this compound involves the reaction of ethyl 1-cyclopentyl-3-morpholino-1H-pyrazole-4-carboxylate with hydrazine hydrate in ethanol at 85°C for 12 hours .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a cyclopentyl group, a cyclopropyl group, and a pyrazinyl group . The exact structure can be found in the referenced patent .
Chemical Reactions Analysis
The chemical reactions involving this compound are primarily its synthesis from precursor compounds . Further details about its reactivity with other compounds are not available in the retrieved sources.
Scientific Research Applications
Synthesis and Antibacterial Activity
Researchers have focused on the synthesis of novel heterocyclic compounds containing a sulfonamido moiety, aiming to develop effective antibacterial agents. The process involves the reaction of precursors with active methylene compounds and hydrazine derivatives to produce a variety of derivatives, including pyrimidine and thiazine derivatives. Such compounds have demonstrated high antibacterial activities, suggesting potential applications in combating bacterial infections (Azab, Youssef, & El-Bordany, 2013).
Gelation Properties
Another research avenue explores the gelation properties of certain heterocyclic compounds when mixed with urea solutions. This has led to the formation of thixotropic, heat-reversible gels, which have implications in drug delivery systems and the development of novel materials. The study provides insights into the pH-dependent gelation process and the potential interactions of these compounds with proteins, suggesting a broad range of applications in biomedical and materials science (Kirschbaum & Wadke, 1976).
Rheology and Morphology of Hydrogels
The investigation into the rheology and morphology of hydrogels formed by low molecular weight hydrogelators reveals the impact of anions on the physical properties of gels. This research could have significant implications for the design of novel hydrogels with tunable properties for specific applications, such as tissue engineering, drug delivery, and wound healing (Lloyd & Steed, 2011).
Anti-Angiogenic Properties
The compound GeGe-3, belonging to the 5-pyrazolyl-ureas class, has been identified as a potent anti-angiogenic compound. Through functional proteomics, calreticulin has been recognized as its principal target, linking its biological potential to calreticulin binding. This discovery provides a new understanding of the molecular mechanism of action of anti-angiogenic factors and opens pathways for the development of therapeutic agents targeting angiogenesis-related diseases (Morretta et al., 2021).
properties
IUPAC Name |
1-cyclopentyl-3-[2-(5-cyclopropyl-3-pyrazin-2-ylpyrazol-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O/c25-18(22-14-3-1-2-4-14)21-9-10-24-17(13-5-6-13)11-15(23-24)16-12-19-7-8-20-16/h7-8,11-14H,1-6,9-10H2,(H2,21,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXKOVZDKFDLXFD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NCCN2C(=CC(=N2)C3=NC=CN=C3)C4CC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclopentyl-3-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

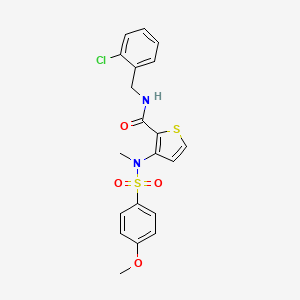
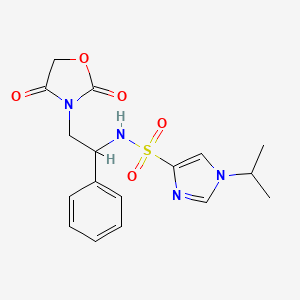
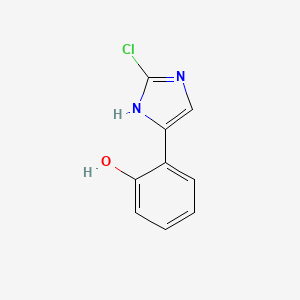
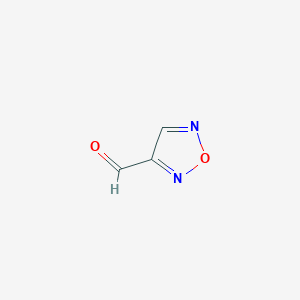
![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-fluorophenyl)acetamide](/img/structure/B2397457.png)
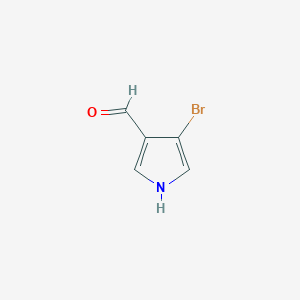
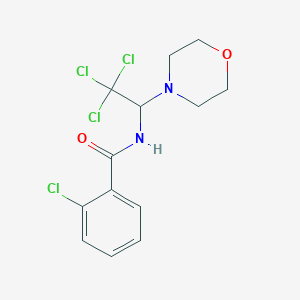
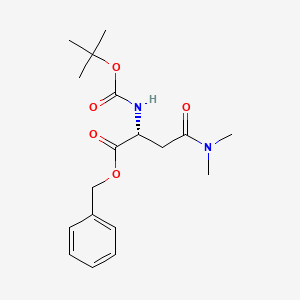
![N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline](/img/structure/B2397462.png)
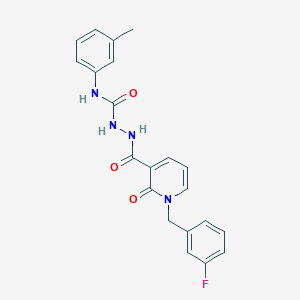

![6-((4-fluoro-3-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2397468.png)
![N-[3-chloro-4-(trifluoromethyl)phenyl]-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide](/img/structure/B2397469.png)
